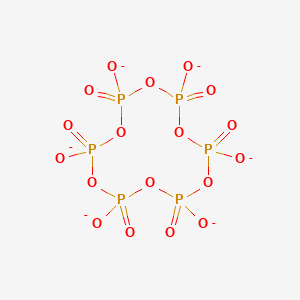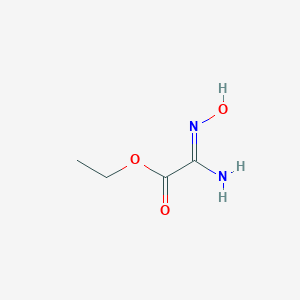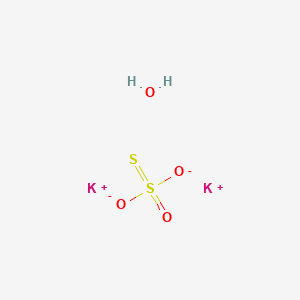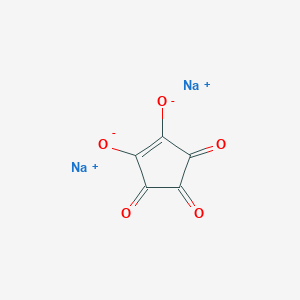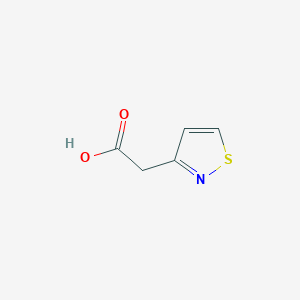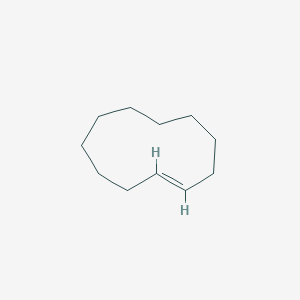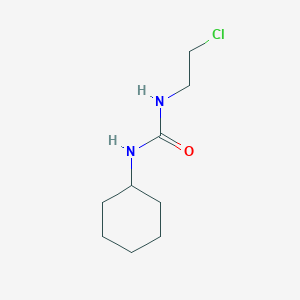
1-(2-Chloroethyl)-3-cyclohexylurea
説明
“1-(2-Chloroethyl)-3-cyclohexylurea” is a chemical compound that likely belongs to the class of organochlorides. Organochlorides are organic compounds containing at least one covalently bonded atom of chlorine. The chloroethyl group indicates the presence of a two-carbon chain with a chlorine atom attached, while the cyclohexyl group suggests a six-membered carbon ring structure .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloroethyl)-3-cyclohexylurea” would likely include a cyclohexyl ring (a six-membered carbon ring), a urea group (a functional group with the pattern (NH2)2CO), and a 2-chloroethyl group (a two-carbon chain with a chlorine atom attached) .
科学的研究の応用
Herbicide Research
Field:
Agronomy, Plant Science, and Environmental Science
Chlorbromuron
is widely used as a selective herbicide to control broadleaf weeds in crops such as soybeans, corn, and wheat. It inhibits photosynthesis by disrupting electron transport in photosystem II, leading to weed death while sparing the crop plants.
Methods of Application:
Results:
Soil Microbial Activity Studies
Field:
Soil Science and Microbiology
Summary:
Chlorbromuron’s impact on soil microbial communities has drawn interest. Researchers investigate its effects on soil enzymes, nutrient cycling, and microbial diversity.
Methods of Application:
Results:
- Quantitative Data : Enzyme activity reductions vary, e.g., dehydrogenase activity decreased by 30% .
Environmental Fate and Transport
Field:
Environmental Chemistry and Ecotoxicology
Summary:
Researchers investigate chlorbromuron’s persistence, mobility, and potential impact on aquatic ecosystems.
Methods of Application:
Results:
Plant Growth Regulation
Field:
Plant Physiology and Crop Science
Summary:
Chlorbromuron’s role as a plant growth regulator is explored. It affects cell division, elongation, and differentiation.
Methods of Application:
Results:
Cancer Research
Field:
Oncology and Pharmacology
Summary:
Chlorbromuron’s potential anticancer properties are investigated due to its cytotoxic effects.
Methods of Application:
Results:
Material Science: Polymer Modification
Field:
Materials Engineering and Polymer Chemistry
Summary:
Chlorbromuron is used as a modifier for polyurethane and other polymers.
Methods of Application:
Results:
Safety And Hazards
特性
IUPAC Name |
1-(2-chloroethyl)-3-cyclohexylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOZXMXBLXQEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160887 | |
| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-cyclohexylurea | |
CAS RN |
13908-11-7 | |
| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13908-11-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CHLOROETHYL)-3-CYCLOHEXYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C001066WH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

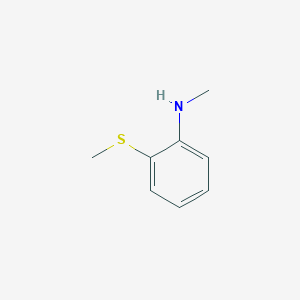
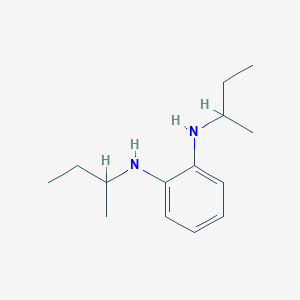
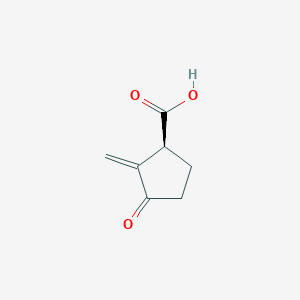
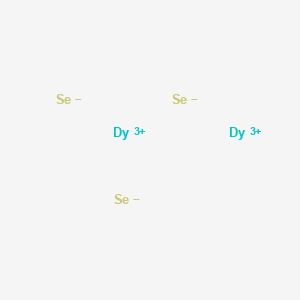
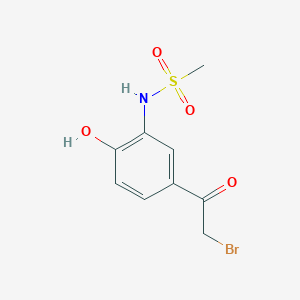
![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)
